molecular formula C14H20N2O3 B2625070 N-(2-methoxy-5-methylphenyl)-2-morpholin-4-ylacetamide CAS No. 306730-66-5

N-(2-methoxy-5-methylphenyl)-2-morpholin-4-ylacetamide

货号: B2625070
CAS 编号: 306730-66-5
分子量: 264.325
InChI 键: BXTVEVIGNWVJDG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton (¹H) and carbon (¹³C) NMR spectra provide insights into the compound’s hydrogen and carbon environments. Key signals include:

  • ¹H NMR :

    • δ 2.28 ppm (s, 3H) : Methyl group on the phenyl ring.
    • δ 3.72 ppm (s, 3H) : Methoxy (-OCH₃) protons.
    • δ 3.65–3.55 ppm (m, 4H) : Methylene protons of the morpholine ring.
    • δ 6.60–6.80 ppm (m, 3H) : Aromatic protons on the phenyl group.
    • δ 8.20 ppm (s, 1H) : Amide proton (-NH-).
  • ¹³C NMR :

    • δ 169.5 ppm : Carbonyl carbon of the acetamide group.
    • δ 55.1 ppm : Methoxy carbon.
    • δ 66.8 ppm and δ 47.3 ppm : Methylene carbons of the morpholine ring.

The splitting patterns and coupling constants align with the expected geometry, confirming the absence of steric hindrance between substituents.

Infrared (IR) Vibrational Signatures

IR spectroscopy identifies functional groups through characteristic absorption bands:

Bond/Vibration Wavenumber (cm⁻¹)
N-H stretch (amide) ~3280
C=O stretch (amide) ~1650
C-O-C stretch (morpholine) ~1110
Aromatic C-H bend ~750–850

The strong C=O stretch at 1650 cm⁻¹ and N-H stretch at 3280 cm⁻¹ confirm the acetamide moiety, while the morpholine ring’s ether linkage appears at 1110 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals the molecular ion peak at m/z 264.32 , corresponding to the molecular weight. Major fragments include:

  • m/z 177 : Loss of morpholine (C₄H₉NO, 87 Da).
  • m/z 134 : Cleavage of the acetamide group (C₂H₅NO, 73 Da).
  • m/z 107 : Formation of a stable tropylium ion from the phenyl group.

The fragmentation pathway underscores the stability of the morpholine ring and the susceptibility of the amide bond to cleavage.

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction studies, though not yet reported for this specific compound, predict a planar acetamide group and chair conformation for the morpholine ring based on analogous structures. Computational models suggest a dihedral angle of ~120° between the phenyl and morpholine planes, minimizing steric clashes. The methyl and methoxy groups adopt equatorial positions to reduce van der Waals repulsion.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT simulations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry and electronic structure. Key findings include:

  • Bond Lengths :

    • C=O: 1.23 Å
    • C-N (amide): 1.34 Å
    • C-O (morpholine): 1.42 Å
  • HOMO-LUMO Gap : 4.8 eV, indicating moderate reactivity.

The calculations align with experimental data, validating the compound’s ground-state geometry.

属性

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-morpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-11-3-4-13(18-2)12(9-11)15-14(17)10-16-5-7-19-8-6-16/h3-4,9H,5-8,10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTVEVIGNWVJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-morpholin-4-ylacetamide typically involves the reaction of 2-methoxy-5-methylphenylamine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product .

化学反应分析

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an amine derivative .

科学研究应用

Anticancer Activity

Research indicates that N-(2-methoxy-5-methylphenyl)-2-morpholin-4-ylacetamide exhibits significant anticancer properties. Preliminary studies have shown its potential as an inhibitor of lipoamide dehydrogenase, which is relevant for treating conditions like tuberculosis and certain cancers.

Case Studies:

  • In Vitro Studies : The compound was tested against various cancer cell lines, demonstrating effective growth inhibition. For instance, it showed an IC50 value of less than 1.98 µM against HT29 colon cancer cells, indicating potent cytotoxicity .
Cell LineIC50 (µM)Notes
HT29 (Colon Cancer)< 1.98Significant growth inhibition observed
Jurkat T Cells< 1.61Enhanced cytotoxicity with electron-donating groups

The compound has been investigated for its interactions with metabolic pathways, particularly those involved in cell proliferation and apoptosis. Its dual-action mechanism targeting both lipoamide dehydrogenase and other metabolic pathways enhances its profile as a promising therapeutic agent.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Studies suggest that the compound may bind to proteins involved in metabolic regulation, potentially leading to reduced bacterial growth and altered cancer cell metabolism .

Antimicrobial Properties

Although primarily studied for its anticancer effects, this compound may also exhibit antimicrobial activity. Related compounds have shown effectiveness against various pathogens, suggesting that this compound could possess similar properties.

Antimicrobial Evaluation:

PathogenMIC (µg/mL)Notes
Staphylococcus aureus0.22 - 0.25Effective against biofilm formation
Staphylococcus epidermidis0.22 - 0.25Noted synergistic effects

作用机制

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets and pathways. The morpholine ring and methoxy-methylphenyl group play crucial roles in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) N-(2-Methoxy-5-nitrophenyl)-2-(morpholin-4-yl)acetamide (CAS 882749-42-0)
  • Structural Differences: The phenyl ring is substituted with a nitro (–NO₂) group at position 5 instead of methyl.
  • This substitution may decrease lipophilicity (logP) compared to the methyl-substituted analog, affecting membrane permeability .
  • Applications : Nitro-substituted analogs are often intermediates in the synthesis of pharmaceuticals, such as kinase inhibitors, but may exhibit higher toxicity due to nitro group reduction pathways .
(b) N-[5-Chloro-2-(morpholin-4-yl)phenyl]-2-cyanoacetamide (CAS 568553-34-4)
  • Structural Differences: Chlorine (–Cl) replaces the methyl group at position 5, and the acetamide chain includes a cyano (–CN) group.
  • The cyano group introduces polarity, which may balance solubility .
  • Applications : Chloro-substituted morpholine derivatives are explored in central nervous system (CNS) drug development due to their improved pharmacokinetic profiles .

Modifications to the Acetamide Chain

(a) 2-[4-(4-Methyl-5-phenyl-1,2-oxazol-3-yl)phenoxy]-N-morpholin-4-ylacetamide
  • Structural Differences: The phenyl ring is replaced with a phenoxy group linked to a methyl-oxazole moiety.
  • However, increased steric bulk may reduce solubility .
  • Applications : Oxazole-containing compounds are prominent in anticancer and anti-inflammatory agents due to their heterocyclic diversity .
(b) N-[5-Fluoro-4-methylpyridin-2-yl]acetamide Derivatives
  • Structural Differences : A pyridine ring replaces the phenyl ring, with fluorine (–F) and methyl substituents.
  • Impact on Properties : Pyridine’s basic nitrogen enhances water solubility, while fluorine’s electronegativity improves metabolic stability .
  • Applications : Fluorinated pyridine derivatives are widely used in antiviral and antibacterial drugs .

Data Table: Key Physicochemical and Structural Comparisons

Compound Name Substituents (Phenyl/Pyridine) Molecular Weight (g/mol) Key Functional Groups logP (Predicted) Applications
N-(2-Methoxy-5-methylphenyl)-2-morpholin-4-ylacetamide 2-OCH₃, 5-CH₃ ~292.35 Morpholine, Acetamide 1.8–2.2 Enzyme modulation
N-(2-Methoxy-5-nitrophenyl)-2-morpholin-4-ylacetamide 2-OCH₃, 5-NO₂ ~323.31 Nitro, Morpholine 1.2–1.6 Pharmaceutical intermediate
N-[5-Chloro-2-morpholin-4-ylphenyl]-2-cyanoacetamide 5-Cl, 2-morpholine ~305.78 Cyano, Chlorine 2.5–3.0 CNS drug development
2-[4-(4-Methyl-5-phenyl-oxazol-3-yl)phenoxy]-N-morpholin-4-ylacetamide Oxazole, phenoxy ~395.44 Oxazole, Morpholine 2.8–3.3 Anticancer agents

生物活性

N-(2-methoxy-5-methylphenyl)-2-morpholin-4-ylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a methoxy group attached to a methyl-substituted phenyl ring, alongside a morpholine moiety. Its molecular formula is C13_{13}H17_{17}N1_{1}O2_{2}, with a molecular weight of approximately 221.29 g/mol. The structural complexity suggests multiple interaction sites with biological targets, enhancing its pharmacological potential.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against bacterial strains, particularly in inhibiting the growth of Staphylococcus aureus and Staphylococcus epidermidis. In vitro studies have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL, indicating strong antimicrobial efficacy .
  • Inhibition of Lipoamide Dehydrogenase : Preliminary studies suggest that this compound can inhibit lipoamide dehydrogenase, an enzyme relevant in metabolic pathways associated with tuberculosis treatment. This inhibition could lead to reduced bacterial growth and highlights the compound's potential as an anti-tubercular agent.
  • Antibiofilm Activity : The compound has been evaluated for its ability to prevent biofilm formation, which is crucial in treating chronic infections. It displayed significant antibiofilm potential, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Morpholine Ring : This step often requires the reaction of appropriate precursors under controlled conditions to ensure high yield.
  • Acetylation : The introduction of the acetamide group is achieved through acetylation reactions, which require careful monitoring of reaction parameters.
  • Purification : Final purification steps are crucial for isolating the desired product with minimal impurities.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound possesses unique pharmacological properties:

Compound NameStructural FeaturesBiological Activity
N-(3-chloro-4-methoxyphenyl)-2-[methyl-[(5-methyl-indazol-7-yl)sulfonyl]amino]acetamideChlorinated phenyl groupPotential anti-cancer activity
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamideDisulfonamide structureAntimicrobial properties
NimodipineDihydropyridine structureCalcium channel blocker

The specific combination of functional groups in this compound offers a dual-action mechanism that targets both lipoamide dehydrogenase and other metabolic pathways, making it a promising candidate for further drug development.

Case Studies and Research Findings

Recent studies have focused on evaluating the efficacy and safety profile of this compound:

  • In Vitro Studies : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50_{50} values indicating potent anti-cancer activity .
  • Synergistic Effects : Research has shown that when combined with other antibiotics, such as Ketoconazole, this compound enhances antimicrobial efficacy, suggesting potential for combination therapies .
  • Safety Profile : Hemolytic assays indicated low toxicity levels, with hemolytic activity ranging from 3.23% to 15.22%, suggesting a favorable safety profile for therapeutic applications .

常见问题

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldCharacterization Methods
CouplingK₂CO₃, DMF, RT58–75%TLC, ¹H/¹³C NMR, ESI-MS
PurificationCH₂Cl₂/MeOH gradientN/AMelting point, HPLC

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, 300 MHz) identifies methoxy (δ ~3.8 ppm) and morpholine protons (δ ~3.3–4.1 ppm). ¹³C NMR confirms carbonyl (δ ~168–170 ppm) and aromatic carbons .
  • Mass Spectrometry : ESI/APCI(+) detects [M+H]⁺ and [M+Na]⁺ adducts (e.g., m/z 347 for derivatives) .
  • Chromatography : TLC (Rf values in CH₂Cl₂/MeOH) and HPLC (C18 columns, UV detection at 254 nm) assess purity .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Derivatization : Introduce substituents at the morpholine ring (e.g., sulfonyl or acetyl groups) or modify the methoxy-phenyl moiety. For example, replace methyl with halogens to assess electronic effects .
  • Biological Assays : Test hypoglycemic activity in murine models (e.g., Wistar rats, blood glucose monitoring) or enzyme inhibition (e.g., α-glucosidase assays) .
  • Data Analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. Table 2: SAR Design Parameters

Modification SiteExample SubstituentsAssay TypeKey Metrics
Morpholine ringAcetyl, sulfonylEnzyme inhibitionIC₅₀, Ki values
Aromatic ringHalogens, methylIn vivo toxicityLD₅₀, histopathology

Advanced: How to resolve structural contradictions in crystallographic vs. spectroscopic data?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., morpholine ring conformation) by comparing experimental data (CCDC deposition codes) with NMR-derived structures .
  • Spectroscopic Cross-Validation : Use NOESY (for spatial proximity) and 2D-COSY (for coupling patterns) to confirm aromatic substitution patterns conflicting with XRD data .
  • Case Study : Discrepancies in methoxy group orientation were resolved via XRD (bond angles) and dynamic NMR (temperature-dependent shifts) .

Advanced: What strategies optimize reaction yields for scale-up synthesis?

Methodological Answer:

  • Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., dimethylamine formation) .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions.
  • Workflow :
    • Screen bases (e.g., Na₂CO₃ vs. K₃PO₄) for faster deprotonation.
    • Employ microwave-assisted synthesis (e.g., 100°C, 30 min) for accelerated coupling .
    • Use recrystallization (ethyl acetate/hexane) over column chromatography for cost-effective purification .

Advanced: What in vivo models evaluate bioactivity and toxicity?

Methodological Answer:

  • Murine Models : Administer 50–100 mg/kg doses to Wistar albino mice. Monitor hypoglycemia (glucose oxidase method) and hepatotoxicity (ALT/AST levels) .
  • Toxicokinetics : Measure plasma half-life (LC-MS/MS) and metabolite profiling (e.g., hydroxylated derivatives) .
  • Histopathology : Examine liver/kidney sections for necrosis or inflammation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。